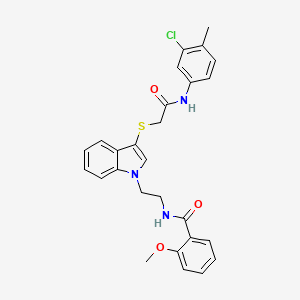
N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C27H26ClN3O3S and its molecular weight is 508.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on current scientific literature, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a thioether linkage and an indole moiety, which are known to enhance biological activity. The empirical formula is C23H24ClN3O2S, with a molecular weight of approximately 452.96 g/mol.
| Property | Value |
|---|---|
| Molecular Weight | 452.96 g/mol |
| Density | 1.37 ± 0.1 g/cm³ |
| pKa | 12.58 ± 0.70 |
Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, including melanoma and leukemia, with IC50 values indicating potent cytotoxicity.
- Induction of Apoptosis : Research indicates that this compound triggers apoptotic pathways by modulating key proteins involved in cell survival and death, such as Bcl-2 family proteins .
Efficacy Against Cancer Cell Lines
A series of studies have evaluated the effectiveness of this compound against multiple cancer types:
| Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|
| Melanoma | 1.61 ± 1.92 | |
| Leukemia | 1.98 ± 1.22 | |
| Lung Cancer | <5 | |
| Colon Cancer | <5 | |
| Breast Cancer | <5 |
These findings highlight the compound's broad-spectrum activity against various malignancies.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity:
- Thioether Group : Enhances lipophilicity and cellular uptake.
- Indole Moiety : Known for its role in modulating biological activity through interactions with various receptors.
- Chloro and Methyl Substituents : Influence the electronic properties and steric hindrance, affecting binding affinity to target proteins.
Case Studies
Several case studies have been documented regarding the application of this compound in preclinical settings:
- Study on Melanoma Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis, suggesting potential use as an anticancer agent .
- Combination Therapy Studies : Research has explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer cell lines .
Propriétés
IUPAC Name |
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-18-11-12-19(15-22(18)28)30-26(32)17-35-25-16-31(23-9-5-3-7-20(23)25)14-13-29-27(33)21-8-4-6-10-24(21)34-2/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDYQXWXYMGQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














